molecular formula C10H11NO B1377508 4-(3,4-dihydro-2H-pyran-5-yl)pyridine CAS No. 1443981-72-3

4-(3,4-dihydro-2H-pyran-5-yl)pyridine

Cat. No.: B1377508
CAS No.: 1443981-72-3
M. Wt: 161.2 g/mol
InChI Key: UQCCFPGAZVRZBA-UHFFFAOYSA-N
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Description

4-(3,4-Dihydro-2H-pyran-5-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a dihydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-pyran-5-yl)pyridine typically involves the reaction of pyridine derivatives with dihydropyran. One common method includes the use of a catalyst to facilitate the cyclization process. For example, the reaction can be carried out under acidic conditions using a strong acid like sulfuric acid or p-toluenesulfonic acid to promote the formation of the dihydropyran ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-pyran-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives and modified dihydropyran rings, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-(3,4-Dihydro-2H-pyran-5-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-2H-pyran-5-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydro-2H-pyran-5-yl)pyridine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both pyridine and dihydropyran functionalities are required .

Properties

IUPAC Name

4-(3,4-dihydro-2H-pyran-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-10(8-12-7-1)9-3-5-11-6-4-9/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCCFPGAZVRZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dihydro-2H-pyran-5-yl)pyridine
Reactant of Route 2
4-(3,4-dihydro-2H-pyran-5-yl)pyridine
Reactant of Route 3
4-(3,4-dihydro-2H-pyran-5-yl)pyridine
Reactant of Route 4
4-(3,4-dihydro-2H-pyran-5-yl)pyridine
Reactant of Route 5
4-(3,4-dihydro-2H-pyran-5-yl)pyridine
Reactant of Route 6
4-(3,4-dihydro-2H-pyran-5-yl)pyridine

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